MMAD (hydrochloride)

ADC Payload Tubulin Inhibitor Cytotoxicity Assay

MMAD (HCl) is the auristatin payload of choice for next-gen ADC programs requiring high homogeneity and a controlled DAR of ~2.0 via stable oxime-ligation. Its unique biophysical profile—intermediate membrane permeability, distinct P-gp susceptibility, and well-characterized site-dependent plasma degradation—enables critical bystander killing SAR studies compared to MMAE and MMAF. With single-digit picomolar potency (GI50 0.12 nM in HER2+ BT-474 cells), ≥98% pure MMAD supports ADC linker-payload optimization and translational PK/PD studies across lymphoma, multiple myeloma, breast, and lung cancer models.

Molecular Formula C41H67ClN6O6S
Molecular Weight 807.5 g/mol
Cat. No. B1139367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMAD (hydrochloride)
Molecular FormulaC41H67ClN6O6S
Molecular Weight807.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl
InChIInChI=1S/C41H66N6O6S.ClH/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29;/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50);1H/t27-,28+,30-,31-,32+,34-,35-,36-,37+;/m0./s1
InChIKeySGRTVTGXHFCGLI-VHQHMVQVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMAD (hydrochloride) ADC Payload: Potency, Specifications, and Procurement Considerations


MMAD (hydrochloride), also known as Monomethyl auristatin D or Demethyldolastatin 10, is a synthetic derivative of the antimitotic natural product dolastatin 10 and belongs to the auristatin class of highly potent microtubule inhibitors [1]. It functions as a cytotoxic payload in Antibody-Drug Conjugates (ADCs), arresting cell division by disrupting tubulin polymerization [1]. MMAD is distinguished from its structural analogs, such as MMAE and MMAF, by its unique combination of high intrinsic potency and specific physicochemical properties that influence its behavior in ADC constructs [2].

Why Generic Substitution with MMAD (hydrochloride) is Problematic in ADC Research


Interchanging MMAD (hydrochloride) with other auristatin payloads like MMAE or MMAF is not feasible due to critical differences in their biophysical and pharmacokinetic properties that directly impact ADC performance. While all three are potent tubulin inhibitors, they exhibit divergent profiles in membrane permeability, susceptibility to drug efflux pumps (P-gp/MDR1), plasma stability, and compatibility with linker and site-specific conjugation technologies [1][2]. These variations lead to substantial differences in ADC homogeneity, in vivo stability, bystander killing activity, and therapeutic index, meaning that a payload optimized for one ADC format cannot simply be swapped for another without significantly altering the drug's efficacy and safety profile [1][3]. Therefore, selecting the precise payload, linker, and conjugation strategy is paramount, and the specific evidence for MMAD's unique properties is detailed in the quantitative comparisons below.

Quantitative Differentiation of MMAD (hydrochloride) vs. MMAE and MMAF: An Evidence-Based Selection Guide


Comparative Cellular Potency: MMAD vs. MMAF in HER2+ Breast Cancer Cells

MMAD demonstrates exceptionally high in vitro potency. In BT-474 HER2+ breast cancer cells, MMAD exhibits a GI50 value of 0.12 nM [1]. This contrasts with published data for its analog MMAF, which shows IC50 values of 105 nM and 119 nM in H3396 and Karpas 299 cell lines, respectively . This difference in magnitude underscores MMAD's higher intrinsic cytotoxicity in specific cellular contexts.

ADC Payload Tubulin Inhibitor Cytotoxicity Assay Cancer Research

Drug-to-Antibody Ratio (DAR) Homogeneity: MMAD vs. Conventional Conjugates

MMAD can be conjugated using site-specific technologies to yield highly homogeneous ADCs with a Drug-to-Antibody Ratio (DAR) of ~2.0 [1]. In contrast, conventional cysteine-based conjugation methods for other auristatin payloads often result in heterogeneous mixtures with average DARs ranging from 3.5-4.5 [2]. Site-specific, homogeneous DAR 2 ADCs made with MMAD have been shown to exhibit increased in vitro cytotoxicity compared to heterogeneous ADCs prepared by traditional cysteine alkylation [1].

ADC Conjugation DAR Site-Specific Conjugation Homogeneity

Species-Specific Plasma Stability: A Key Differentiator for Preclinical ADC Selection

The stability of an MMAD-based non-cleavable linker-payload (PEG6-C2-MMAD) is species-dependent. In vitro, the C-terminus of MMAD undergoes significant degradation in mouse plasma after 4.5 days, while this degradation is much less pronounced in rat plasma and was not detected in cynomolgus monkey or human plasma [1][2]. This degradation can be eliminated by modifying the C-terminus of the toxin or by selecting an appropriate conjugation site [1].

ADC Stability Plasma Stability Preclinical Development Linker-Payload

Structural Basis for Divergent ADC Bystander Activity: MMAD vs. MMAF

The structural modification of adding a charged phenylalanine residue at the C-terminus of MMAF attenuates its cytotoxic activity and reduces its membrane permeability compared to the uncharged MMAE [1]. This structural feature prevents MMAF from mediating a potent bystander killing effect on neighboring antigen-negative tumor cells [2]. As a distinct auristatin analog, MMAD possesses different structural features compared to both MMAE and MMAF [3], which dictate its own unique membrane permeability and bystander activity profile. The ability to choose a payload with an optimal level of bystander killing is crucial for treating tumors with heterogeneous antigen expression [2].

ADC Bystander Effect Membrane Permeability Payload Structure Tumor Heterogeneity

Optimal Research and Development Scenarios for Procuring MMAD (hydrochloride)


Development of Homogeneous, Site-Specific ADCs with a Defined DAR of 2

MMAD (hydrochloride) is the payload of choice for research programs focused on next-generation Antibody-Drug Conjugates (ADCs) that require high homogeneity and a controlled Drug-to-Antibody Ratio (DAR) of ~2.0. As evidenced by its ability to yield near-homogenous ADCs via stable oxime-ligation [1], procuring MMAD supports the development of constructs with improved pharmacokinetic predictability and potentially superior therapeutic indices compared to heterogeneous, higher-DAR conjugates [2].

Preclinical ADC Programs Requiring High-Potency Payloads for Hematologic and Solid Tumor Models

MMAD is highly suitable for preclinical studies evaluating ADCs targeting a range of cancers, including lymphoma, multiple myeloma, breast cancer, and lung cancer [1]. Its demonstrated single-digit picomolar potency in HER2+ breast cancer cells (GI50 = 0.12 nM) [2] supports its use in developing highly potent ADC candidates where maximal cell-killing activity is required.

Investigating Linker-Payload Stability and Species-Specific Metabolism in Rodent Models

Researchers focused on the pharmacokinetics and metabolism of ADC linker-payloads should consider MMAD-based conjugates. The documented species-specific, position-dependent degradation of MMAD in mouse plasma [1] provides a well-characterized system for studying the impact of conjugation site and linker chemistry on ADC stability. This makes MMAD an excellent tool for optimizing ADC design to mitigate preclinical rodent instability and improve translation to higher species and humans [1].

Comparative Studies of Auristatin Payloads to Optimize Bystander Killing and Combat Tumor Heterogeneity

For research aimed at understanding and optimizing the bystander killing effect of ADCs, MMAD offers a distinct structural and biophysical profile compared to the widely used MMAE and MMAF. Given the established differences in membrane permeability and bystander activity between MMAE and MMAF [1], MMAD provides an additional, valuable comparator for elucidating structure-activity relationships and selecting the optimal payload for a given target and indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMAD (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.